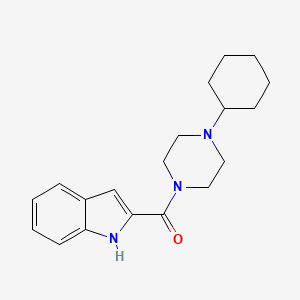

![molecular formula C7H6IN3 B2385116 7-Iod-5-methyl-pyrrolo[2,3-b]pyrazin CAS No. 2306270-59-5](/img/structure/B2385116.png)

7-Iod-5-methyl-pyrrolo[2,3-b]pyrazin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

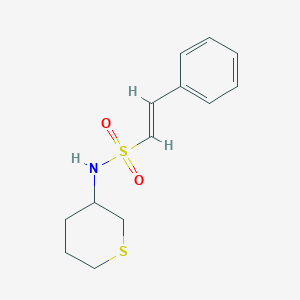

“7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine” is an organic compound . It is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Pyrrolopyrazine derivatives, including “7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine”, can be synthesized through various routes. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular formula of “7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine” is C7H6IN3 . The InChI code for this compound is 1S/C7H6IN3/c1-11-4-5(8)6-7(11)10-3-2-9-6/h2-4H,1H3 .Physical And Chemical Properties Analysis

The physical form of “7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine” is an off-white solid . It has a molecular weight of 259.05 . The compound should be stored at 0-8°C .Wirkmechanismus

Target of Action

Compounds with the pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is suggested that the nitrogen atom in the pyrazine ring forms an essential hydrogen bond with the target, which is a common interaction in many bioactive molecules .

Biochemical Pathways

Pyrrolopyrazine derivatives have been known to affect various biological activities, indicating that they may interact with multiple biochemical pathways .

Result of Action

Given its potential biological activities, it may induce a variety of cellular responses depending on the specific targets and pathways it interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular environment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine. One of the main areas of interest is the development of new anticancer drugs based on this compound. It is also important to further investigate its mechanism of action and its potential applications in the treatment of bacterial and fungal infections. In addition, the development of new synthetic methods for this compound and its derivatives can lead to the discovery of new compounds with improved properties. Finally, the investigation of its potential side effects and toxicity profile is essential for its further development as a drug candidate.

Conclusion:

In conclusion, 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine is a promising compound that has gained importance in scientific research due to its unique properties. Its potential applications in the field of medicinal chemistry, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs for the treatment of cancer, bacterial and fungal infections, and other diseases.

Synthesemethoden

The synthesis of 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine involves the reaction of 5-methylpyrrolo[2,3-b]pyrazine with iodine in the presence of a strong acid catalyst. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by column chromatography. This method has been reported in a research article by Wang et al. (2019).

Wissenschaftliche Forschungsanwendungen

- Forschungsschwerpunkt: Wissenschaftler haben sein Potenzial als Gerüst für die Entwicklung neuartiger Medikamente untersucht. Durch Modifizierung seiner Struktur wollen Forscher Verbindungen mit verbesserten pharmakologischen Eigenschaften wie erhöhter Bioverfügbarkeit, Selektivität und Wirksamkeit herstellen .

- Forschungsschwerpunkt: 7-Iod-5-methyl-pyrrolo[2,3-b]pyrazin wurde als Kinasehemmer untersucht. Forscher untersuchen seine Wechselwirkungen mit bestimmten Kinasen, um gezielte Therapien für verschiedene bösartige Erkrankungen zu entwickeln .

- Forschungsschwerpunkt: Wissenschaftler haben die antiproliferative Aktivität dieser Verbindung, insbesondere in Leukämiezellen (z. B. KG1-Zellen), bewertet. Die Bestimmung seiner Potenz und seines Wirkmechanismus ist für potenzielle therapeutische Anwendungen unerlässlich .

- Forschungsschwerpunkt: Forscher untersuchen, ob this compound als Leitverbindung für die Entwicklung umweltfreundlicher Agrochemikalien dienen könnte. Seine Auswirkungen auf Schädlinge, Unkräuter und Pflanzenwachstum sind von Interesse .

- Forschungsschwerpunkt: Das einzigartige π-konjugierte System in dieser Verbindung macht sie für die organische Elektronik interessant. Wissenschaftler untersuchen ihre Ladungstransporteigenschaften, Stabilität und potenzielle Anwendungen in organischen Feldeffekttransistoren (OFETs) und Solarzellen .

- Forschungsschwerpunkt: Forscher untersuchen die Absorptions- und Emissionsspektren von this compound. Seine lumineszierenden Eigenschaften könnten Anwendungen in Sensoren, der Bildgebung oder in lichtemittierenden Materialien finden .

Medizinische Chemie und Medikamentenentwicklung

Kinasehemmer

Antiproliferative Aktivität

Landwirtschaftliche Anwendungen

Materialwissenschaften und organische Elektronik

Photophysikalische Eigenschaften und Lumineszenz

Safety and Hazards

The safety information for “7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine” indicates that it is a warning substance . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

Eigenschaften

IUPAC Name |

7-iodo-5-methylpyrrolo[2,3-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-11-4-5(8)6-7(11)10-3-2-9-6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAIMZLSOFEBQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=NC=CN=C21)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)

![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)

![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)

![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)

![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)

![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)

![N-(2,5-dimethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2385045.png)

amine](/img/structure/B2385047.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2385050.png)